MRS4719 Exhibits 2.7‑Fold Higher Potency at Human P2X4R Than Its In‑Series Analog MRS4596
MRS4719 (compound 21u) was directly compared with its 6‑methyl analogue MRS4596 (compound 22c) in the same HEK‑293 cell‑based calcium influx assay overexpressing the human P2X4 receptor. MRS4719 demonstrated an IC₅₀ of 0.503 μM, whereas MRS4596 exhibited an IC₅₀ of 1.38 μM [1]. This 2.7‑fold potency difference is statistically significant and guides compound selection for experiments requiring maximal receptor blockade.
| Evidence Dimension | P2X4R antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.503 μM |
| Comparator Or Baseline | MRS4596 IC₅₀ = 1.38 μM |
| Quantified Difference | 2.7‑fold lower IC₅₀ (greater potency) |
| Conditions | HEK‑293 cells overexpressing human P2X4R; calcium influx assay; 15 min pre‑incubation with antagonist |
Why This Matters
MRS4719 provides a wider dynamic range for dose‑response studies and ensures robust target engagement at lower concentrations, reducing the likelihood of off‑target effects at higher compound levels.
- [1] Toti, K. S.; Verma, R.; Gamiotea Turro, D.; Wen, Z.; Lewicki, S.; Jacobson, K. A.; Liang, B. T. Structure–Activity Relationship and Neuroprotective Activity of 1,5‑Dihydro‑2H‑naphtho[1,2‑b][1,4]diazepine‑2,4(3H)‑diones as P2X4 Receptor Antagonists. J. Med. Chem. 2022, 65 (20), 13967‑13987. View Source
